![molecular formula C16H15ClN2O2 B5762034 N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5762034.png)
N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide, also known as ML239, is a small molecule drug that has been developed for its potential therapeutic applications. This compound has been identified as a potent inhibitor of the protein-protein interaction between two key proteins, MDM2 and p53, which are involved in the regulation of cell growth and apoptosis.
作用機序
The mechanism of action of N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide involves the disruption of the protein-protein interaction between MDM2 and p53. MDM2 is an E3 ubiquitin ligase that targets p53 for degradation, thereby inhibiting its tumor suppressor activity. N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide binds to the hydrophobic pocket of MDM2, preventing its interaction with p53 and leading to the stabilization of p53. This stabilization of p53 results in the activation of downstream pathways that induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide has been shown to have potent anti-cancer activity in vitro and in vivo. In cell culture studies, N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide has been shown to induce p53-dependent cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and colon cancer. In animal studies, N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide has been shown to inhibit tumor growth and improve survival in mouse models of breast and lung cancer.
実験室実験の利点と制限
N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide has several advantages for lab experiments, including its high potency and selectivity for the MDM2-p53 interaction. However, N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide has some limitations, including its poor solubility in aqueous solutions and its potential toxicity to normal cells. These limitations can be overcome by using appropriate solvents and optimizing the dose and duration of treatment.
将来の方向性
For the development of N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide include the optimization of its pharmacokinetic and pharmacodynamic properties, the identification of biomarkers for patient selection, and the evaluation of its combination with other cancer therapies. Additionally, N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide may have applications beyond cancer therapy, including the treatment of other diseases that involve the dysregulation of the MDM2-p53 pathway, such as neurodegenerative diseases.
合成法
The synthesis of N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide involves the reaction of 2-chloro-4-methylbenzoic acid with acetic anhydride to yield 2-acetoxy-4-methylbenzoic acid. The resulting compound is then reacted with 2-aminophenylacetic acid to form N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide. The synthesis of N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide has been optimized to ensure high purity and yield.
科学的研究の応用
N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. The inhibition of the MDM2-p53 interaction by N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide leads to the stabilization and activation of p53, which is a tumor suppressor protein. This activation of p53 can induce cell cycle arrest and apoptosis in cancer cells, making N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide a promising candidate for cancer therapy.
特性
IUPAC Name |
N-(2-acetamidophenyl)-2-chloro-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-10-7-8-12(13(17)9-10)16(21)19-15-6-4-3-5-14(15)18-11(2)20/h3-9H,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOZZNXFNSQAEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

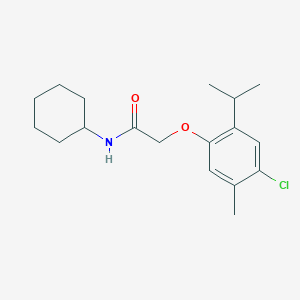
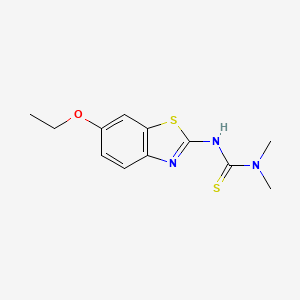
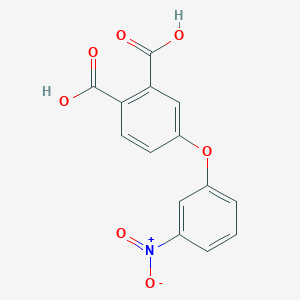
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5761990.png)
![N,1-dimethyl-N-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-piperidinamine](/img/structure/B5761992.png)
![1-[2-(2-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbaldehyde](/img/structure/B5762008.png)
![N-[3-(methylthio)phenyl]cyclopentanecarboxamide](/img/structure/B5762016.png)
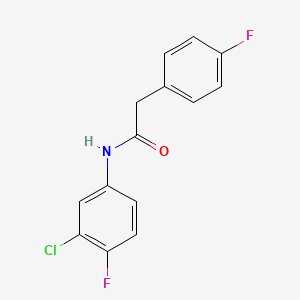
![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5762030.png)

![N,N-dimethyl-N'-[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]-1,2-ethanediamine](/img/structure/B5762036.png)
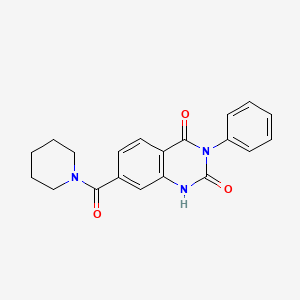
![1-(3-chloro-2-methylphenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5762054.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5762060.png)